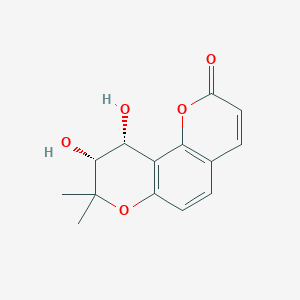

(+)-cis-Khellactone

Description

See also: Visnaga daucoides fruit (part of).

Structure

3D Structure

Propriétés

IUPAC Name |

(9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXQUNNSKMWIKJ-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15645-11-1, 24144-61-4 | |

| Record name | Khellactone, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015645111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Khellactone, cis-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024144614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KHELLACTONE, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V04P1S3P1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KHELLACTONE, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAS8L324N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to (+)-cis-Khellactone: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (+)-cis-Khellactone, a naturally occurring pyranocoumarin (B1669404) that has garnered significant interest in medicinal chemistry. As a chiral molecule, the specific stereochemistry of khellactone derivatives is crucial for their biological activity, particularly in the development of antiviral agents. This document details its chemical structure, summarizes key quantitative data, and outlines relevant experimental protocols for its synthesis and biological evaluation.

Chemical Identity and Structure

This compound is an angular pyranocoumarin characterized by a dihydroxylated dimethyl-dihydropyran ring fused to a chromen-2-one (coumarin) core. The "(+)-cis" designation refers to the specific stereochemistry of the two hydroxyl groups on the pyran ring.

-

IUPAC Name : (9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one[1]

-

Molecular Formula : C₁₄H₁₄O₅[1]

-

Molecular Weight : 262.26 g/mol [1]

-

CAS Number : 24144-61-4[1]

-

SMILES : CC1(--INVALID-LINK--C=CC3=C2OC(=O)C=C3)O">C@@HO)C

The enantiomer, (-)-cis-khellactone, possesses the (9S,10S) configuration[2]. The specific (3'R,4'R) configuration of the this compound core is considered essential for the potent anti-HIV activity observed in its derivatives.

Caption: 2D chemical structure of this compound ((9R,10R) configuration).

Quantitative Data Summary

This section summarizes the available physicochemical and biological activity data for this compound and its notable derivatives.

| Property Type | Parameter | Value | Notes and Reference |

| Physicochemical | Molecular Formula | C₁₄H₁₄O₅ | [1] |

| Molecular Weight | 262.26 g/mol | [1] | |

| Solubility | Soluble in DMSO, Chloroform, Acetone | [3][4][5] | |

| Melting Point | Data not available | Melting points for derivatives like 4-Methoxy-(±)-cis-khellactone (228-230°C) and 5-Methyl-(±)-cis-khellactone (185-187°C) have been reported[6]. | |

| Biological Activity | Anti-HIV Activity | Assays performed against HIV-1 replication in H9 lymphocytes. | |

| 3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) | EC₅₀ = 2.56 x 10⁻⁴ µM | A highly potent derivative of this compound, demonstrating the importance of the (3'R,4'R) stereochemistry for activity. | |

| 3-Methyl-DCK | EC₅₀ < 5.25 x 10⁻⁵ µM | Methyl substitution on the coumarin (B35378) ring further enhances potency. | |

| Antiplasmodial Activity | Activity against Plasmodium falciparum (D10 strain). | ||

| (+)-4'-Decanoyl-cis-khellactone | IC₅₀ = 1.5 µM | [7] | |

| (+)-3'-Decanoyl-cis-khellactone | IC₅₀ = 2.4 µM | [7] | |

| sEH Inhibition | Data reported for the enantiomer, (-)-cis-khellactone. | ||

| (-)-cis-Khellactone vs. soluble epoxide hydrolase (sEH) | IC₅₀ = 3.1 ± 2.5 µM; Kᵢ = 3.5 µM | Demonstrates competitive inhibition, suggesting potential anti-inflammatory applications[8]. | |

| Anticancer Activity | Data reported for derivatives of the enantiomer, (-)-cis-khellactone. | ||

| 4-Methyl-(3'S,4'S)-(-)-cis-khellactone derivatives | IC₅₀ = 8.51 to 29.65 µM | Cytotoxic activity was evaluated against various human cancer cell lines (HEPG-2, SGC-7901, LS174T)[9]. |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound are critical for reproducibility and further development.

Chemical Synthesis: Asymmetric Dihydroxylation

The chiral diol moiety of this compound is typically installed using a Sharpless asymmetric dihydroxylation reaction. The general workflow is outlined below.

Caption: General synthetic workflow for this compound derivatives.

Methodology Details:

-

Preparation of Seselin Precursor :

-

A suitably substituted 7-hydroxycoumarin is reacted with 3-chloro-3-methyl-1-butyne (B142711) in a solvent like DMF with potassium carbonate and potassium iodide to form an aryl propargyl ether.

-

The ether undergoes thermal rearrangement (e.g., Claisen rearrangement) in a high-boiling solvent such as diethylaniline to yield the corresponding angular pyranocoumarin, known as a seselin.

-

-

Asymmetric Dihydroxylation :

-

The seselin precursor is subjected to osmium-catalyzed asymmetric dihydroxylation[10].

-

To achieve the desired (9R,10R) stereochemistry of this compound, AD-mix-β is used. This reagent mixture contains potassium osmate, a re-oxidant (like potassium ferricyanide), and the chiral ligand (DHQD)₂PHAL.

-

The reaction is typically performed in a solvent system such as t-butanol/water at low temperatures (e.g., 0 °C to room temperature).

-

-

Purification and Derivatization :

-

The resulting crude this compound is purified using standard chromatographic techniques (e.g., column chromatography or preparative TLC).

-

For creating bioactive derivatives, the purified khellactone is often acylated using various acyl chlorides in the presence of a base like pyridine.

-

Biological Activity Assays

A. Anti-HIV-1 Replication Assay (H9 Lymphocyte Model)

This assay measures the ability of a compound to inhibit the replication of the HIV-1 virus in a susceptible human T-cell line.

-

Cell Line : H9 human lymphoblastoid cells, which are highly susceptible to HIV-1 infection[11].

-

Protocol Outline :

-

H9 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum).

-

Cells are infected with a known titer of HIV-1 (e.g., strain HTLV-IIIB).

-

Immediately after infection, the cells are plated in 96-well microplates and treated with serial dilutions of the test compound (e.g., this compound derivatives). Control wells include infected untreated cells (virus control) and uninfected cells (cell control).

-

The plates are incubated for a period of 3-7 days at 37°C in a CO₂ incubator.

-

Viral replication is quantified. This can be done by:

-

Measuring Reverse Transcriptase (RT) Activity : Supernatants are collected, and the level of viral RT enzyme is measured using a colorimetric or radioactive assay.

-

P24 Antigen ELISA : The concentration of the viral core protein p24 in the supernatant is quantified.

-

Reporter Gene Assay : If using a reporter cell line (e.g., H9 cells with an integrated HIV-LTR-luciferase construct), viral replication is measured by quantifying luciferase activity[12][13].

-

Cytopathic Effect (CPE) Assay : Quantifying the formation of syncytia (giant multi-nucleated cells) caused by viral infection[14].

-

-

The EC₅₀ (50% effective concentration) is calculated as the compound concentration that inhibits viral replication by 50% compared to the virus control.

-

B. Cytotoxicity (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, or cytotoxicity after exposure to a test compound[15][16].

-

Principle : Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals[15]. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline :

-

Seed cells (e.g., HEPG-2, SGC-7901 human cancer lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

-

Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals[16].

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 550-600 nm[15].

-

The IC₅₀ (50% inhibitory concentration) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

-

C. Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This is a fluorometric assay designed to screen for inhibitors of the sEH enzyme, which is a target for anti-inflammatory drugs.

-

Principle : The assay uses a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is hydrolyzed by sEH to produce a highly fluorescent product[8][17][18]. A decrease in the fluorescence signal in the presence of a test compound indicates inhibition of sEH.

-

Protocol Outline :

-

The assay is performed in a 96- or 384-well plate (typically a black plate for fluorescence assays).

-

Add recombinant human sEH enzyme to wells containing assay buffer.

-

Add serial dilutions of the test compound (e.g., (-)-cis-khellactone) to the wells. Include a known inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea) as a positive control and a solvent control[19].

-

Pre-incubate the enzyme with the test compounds for a short period (e.g., 5-15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the PHOME substrate to all wells[17].

-

Measure the increase in fluorescence over time (kinetic mode) or after a fixed incubation period (endpoint mode) using a plate reader with excitation ~330 nm and emission ~465 nm[8][17].

-

The IC₅₀ value is determined by plotting the percent inhibition against the compound concentration.

-

References

- 1. Khellactone, cis-(+)- | C14H14O5 | CID 455821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Khellactone, cis-(-)- | C14H14O5 | CID 11097348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-Khellactone | CAS No 15645-11-1 | AOBIOUS [aobious.com]

- 4. trans-Khellactone | CAS:23458-04-0 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. alfachemic.com [alfachemic.com]

- 6. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sapphire North America [sapphire-usa.com]

- 9. researchgate.net [researchgate.net]

- 10. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HIV infection of H9 lymphoblastoid cells chronically activates the inositol polyphosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of HIV-1 infectivity by lymphocytic cell lines with integrated luciferase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

An In-depth Technical Guide on the Natural Sources and Isolation of (+)-cis-Khellactone

For Researchers, Scientists, and Drug Development Professionals

(December 4, 2025) - The pyranocoumarin, (+)-cis-khellactone, has garnered significant interest within the scientific community for its diverse biological activities, making it a valuable target for natural product chemists and pharmacologists. This technical guide provides a comprehensive overview of its natural sources, detailed protocols for its isolation and purification, and quantitative data where available.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Apiaceae family, particularly within the genera Peucedanum and Angelica. It often occurs as a diester, commonly referred to as a praeruptorin, which can be hydrolyzed to yield the parent this compound. The roots of these plants are the primary plant part utilized for extraction.

| Plant Species | Family | Plant Part | Key Compounds | Reference(s) |

| Peucedanum praeruptorum Dunn | Apiaceae | Roots | Praeruptorin A, Praeruptorin B, Praeruptorin E | [1][2] |

| Peucedanum japonicum Thunb. | Apiaceae | Roots | Praeruptorins, (-)-cis-Khellactone | [3][4] |

| Angelica purpuraefolia | Apiaceae | Roots | (+)-4′-Decanoyl-cis-khellactone, (+)-3′-decanoyl-cis-khellactone | [5] |

| Angelica amurensis | Apiaceae | Rhizomes | (-)-cis-Khellactone | [3] |

| Angelica archangelica L. | Apiaceae | Roots | Osthol, Osthenol | [6] |

Quantitative Data on Yield

Precise yields of this compound can vary significantly based on the plant's geographic origin, harvesting time, and the specific extraction and purification methods employed. The following table summarizes available quantitative data.

| Plant Species | Initial Material | Extraction/Fractionation | Compound(s) | Yield | Reference(s) |

| Peucedanum praeruptorum | 1.00 kg dried roots | Methanol (B129727) extraction | Methanol extract | 27.3% (273 g) | [7] |

| Peucedanum praeruptorum | Methanol extract | Ethyl acetate (B1210297) partitioning | EtOAc-soluble fraction (Fraction A) | 29.3% of methanol extract | [7] |

| Peucedanum praeruptorum | EtOAc-soluble fraction | - | Praeruptorins A, B, and E | 40.8% of Fraction A | [7] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, chromatographic purification, and potentially, hydrolysis of its naturally occurring esters.

General Extraction and Fractionation

This initial step aims to obtain a crude extract enriched with khellactones and their esters.

Protocol:

-

Plant Material Preparation: Air-dry the roots of the selected plant species (e.g., Peucedanum praeruptorum) and grind them into a fine powder.

-

Solvent Extraction:

-

Macerate or reflux the powdered plant material with methanol (MeOH) in a ratio of 1:5 (w/v) for 2-3 hours at 60°C.

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[7]

-

-

Solvent Partitioning (Fractionation):

-

Suspend the crude methanol extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate (EtOAc), and then n-butanol (n-BuOH).

-

The khellactone esters, being moderately polar, will predominantly partition into the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to dryness to yield the crude khellactone-rich fraction.[1][7]

-

Caption: General workflow for the extraction and fractionation of khellactone esters.

Chromatographic Purification of Khellactone Esters (Praeruptorins)

The crude ethyl acetate fraction is a complex mixture requiring further purification, typically achieved through column chromatography.

Protocol:

-

Silica (B1680970) Gel Column Chromatography (Normal Phase):

-

Pack a glass column with silica gel (60-120 mesh) using a suitable non-polar solvent like n-hexane as the slurry.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the prepared column.

-

Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, or toluene (B28343) and ethyl acetate.[1] Start with 100% n-hexane or toluene and gradually increase the proportion of ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm).

-

Combine fractions containing the compounds of interest (praeruptorins).

-

-

Reversed-Phase Column Chromatography (C18):

-

For further purification, the fractions obtained from silica gel chromatography can be subjected to reversed-phase chromatography on a C18 column.

-

The mobile phase typically consists of a mixture of water and methanol or acetonitrile, often with a small amount of an acid like formic acid to improve peak shape.

-

Elute with a gradient, starting with a higher proportion of water and gradually increasing the organic solvent concentration.

-

Monitor the eluent with a UV detector at a wavelength suitable for coumarins (e.g., 320 nm).

-

Caption: Purification workflow for isolating khellactone esters (praeruptorins).

Hydrolysis of Praeruptorins to this compound

To obtain the parent this compound, the isolated praeruptorin esters must be hydrolyzed.

Protocol:

-

Alkaline Hydrolysis:

-

Dissolve the purified praeruptorin (e.g., Praeruptorin A) in a suitable solvent such as methanol or ethanol (B145695).

-

Add an aqueous solution of a base, for example, 5% potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).

-

Stir the reaction mixture at room temperature for several hours or gently heat to accelerate the reaction.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

-

Work-up:

-

Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

-

Extract the aqueous solution with a suitable organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.[3]

-

Final Purification and Crystallization

The crude this compound obtained after hydrolysis is purified to obtain the final product.

Protocol:

-

Purification:

-

The crude this compound can be further purified by silica gel column chromatography using a non-polar/polar solvent system (e.g., n-hexane/ethyl acetate) or by preparative HPLC.

-

-

Crystallization:

-

Dissolve the purified this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature, such as ethanol or a mixture of ethyl acetate and n-hexane.

-

Allow the solution to cool slowly to room temperature, and then in a refrigerator, to promote the formation of well-defined crystals.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Caption: Process for obtaining pure this compound from its esters.

This guide provides a foundational framework for the isolation and purification of this compound. Researchers should note that the specific conditions for chromatography and crystallization may require optimization based on the specific plant material and the purity of the intermediates at each stage.

References

- 1. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. banglajol.info [banglajol.info]

- 7. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-cis-Khellactone: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-cis-Khellactone, a naturally occurring pyranocoumarin, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its potential as a therapeutic agent. This document summarizes its key physicochemical characteristics, details experimental protocols for its synthesis and characterization, and explores its mechanisms of action in relevant signaling pathways, including its anti-inflammatory and anti-cancer effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.

Physicochemical Properties

This compound, with the IUPAC name (9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one, possesses a unique molecular architecture that underpins its biological activity.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O₅ | [1][2] |

| Molecular Weight | 262.26 g/mol | [1][2] |

| Appearance | White solid (for related derivatives) | [3] |

| Melting Point | Data for derivatives available (e.g., 4-methoxy-(±)-cis-khellactone: 228-230 °C; 5-methyl-(±)-cis-khellactone: 185-187 °C) | [3] |

| Specific Optical Rotation ([α]D) | Data for the enantiomer, (-)-cis-Khellactone, is available: -16.0° (c 0.001, CDCl₃) | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through various spectroscopic techniques.

Table 2: ¹H NMR Spectral Data of (-)-cis-Khellactone (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.66 | d | 9.5 | H-4 |

| 7.32 | d | 8.6 | H-5 |

| 6.79 | d | 8.6 | H-6 |

| 6.25 | d | 9.5 | H-3 |

| 5.19 | d | 4.9 | H-4' |

| 3.85 | s | H-3' | |

| 1.45 | s | C(8)-CH₃ | |

| 1.41 | s | C(8)-CH₃ |

Table 3: ¹³C NMR Spectral Data of (-)-cis-Khellactone (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 161.3 | C-2 |

| 156.5 | C-7 |

| 154.6 | C-8a |

| 144.5 | C-4 |

| 128.7 | C-5 |

| 115.0 | C-6 |

| 112.3 | C-4a |

| 112.1 | C-8 |

| 111.0 | C-3 |

| 79.1 | C-2' |

| 71.1 | C-3' |

| 61.1 | C-4' |

| 25.1 | C(8)-CH₃ |

| 21.7 | C(8)-CH₃ |

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) of the related (±)-cis-khellactone derivatives shows a protonated molecular ion [M+H]⁺.[3]

Experimental Protocols

Synthesis of (±)-cis-Khellactone

A general method for the synthesis of (±)-cis-khellactone involves the dihydroxylation of a seselin (B192379) precursor. The following is a representative protocol for a related derivative, 4-methyl-(±)-cis-khellactone.[4]

Workflow for the Synthesis of (±)-cis-Khellactone Derivative

Caption: Synthesis of a (±)-cis-khellactone derivative.

Procedure:

-

To a solution of 4-methylseselin (1 mmol) in a mixture of t-BuOH-THF-H₂O (10:3:1, 10 mL), add osmium tetroxide (0.04 mmol) and N-methylmorpholine-N-oxide monohydrate (1.1 mmol).[4]

-

Stir the reaction mixture at room temperature for 24 hours.[4]

-

Quench the reaction by adding a saturated aqueous solution of NaHSO₃ (80 mL) and continue stirring for 2 hours.[4]

-

Extract the mixture with dichloromethane (B109758) (2 x 40 mL).[4]

-

Purify the crude product by column chromatography on silica (B1680970) gel using a petroleum ether/acetone (5:1) solvent system to yield the pure compound.[4]

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Process the spectra to identify chemical shifts, coupling constants, and multiplicities for structural elucidation.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the sample or cast a thin film from a suitable solvent.

-

Acquire the IR spectrum to identify characteristic functional group frequencies (e.g., hydroxyl, carbonyl, ether).

-

Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a range of promising biological activities, including anti-inflammatory, anti-cancer, and anti-HIV effects.

Anti-inflammatory Activity

The anti-inflammatory properties of cis-khellactone are partly attributed to its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, cis-khellactone increases the levels of EETs, which in turn can suppress inflammatory responses.

Furthermore, cis-khellactone has been shown to modulate the NF-κB signaling pathway. In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory genes. cis-Khellactone can inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

NF-κB Signaling Pathway Inhibition by this compound

Caption: Inhibition of the NF-κB pathway by this compound.

Anti-cancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action involves the induction of programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Apoptosis Pathway: This pathway is triggered by intracellular stress. This compound can induce the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.

Extrinsic Apoptosis Pathway: This pathway is initiated by external signals. Certain derivatives of this compound have been shown to activate this pathway, which also converges on the activation of executioner caspases.

Apoptosis Signaling Pathways Induced by this compound

Caption: Induction of apoptosis by this compound.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and significant biological potential. Its anti-inflammatory and anti-cancer properties, mediated through the modulation of key signaling pathways, make it an attractive lead compound for drug development. This technical guide provides a foundational understanding of its characteristics and a basis for further research into its therapeutic applications. The detailed experimental protocols and summaries of its biological activities are intended to facilitate and inspire future investigations into this remarkable molecule.

References

- 1. Khellactone, cis-(+)- | C14H14O5 | CID 455821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Khellactone, cis-(-)- | C14H14O5 | CID 11097348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Pyranocoumarins: A Technical Chronicle of Discovery and Bioactivity

For Immediate Release

This technical guide delves into the discovery and rich history of pyranocoumarins, a fascinating class of heterocyclic compounds. From their initial isolation in the early 20th century to their current status as promising drug development candidates, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core milestones, key molecular players, and the experimental foundations of pyranocoumarin (B1669404) research.

A Historical Overture: Unraveling a New Class of Natural Products

The story of pyranocoumarins begins not with their direct discovery, but with the broader exploration of coumarins, a well-known class of plant metabolites. The parent compound, coumarin (B35378), was first isolated in 1820. However, it was the structural elucidation of compounds from medicinal plants in the early to mid-20th century that unveiled the pyran-fused coumarin scaffold.

Pioneering work on the constituents of Ammi visnaga, a plant used in traditional medicine for centuries, led to the isolation of some of the first recognized pyranocoumarins: visnadin and samidin . These discoveries were crucial in establishing pyranocoumarins as a distinct class of natural products. Another significant early milestone was the isolation and structural determination of xanthyletin from the bark of the West Indian satinwood tree (Zanthoxylum flavum) and seselin from Seseli indicum. These findings expanded the known structural diversity of pyranocoumarins and hinted at their widespread presence in the plant kingdom, particularly within the Apiaceae (parsley family) and Rutaceae (citrus family) families.[1]

A pivotal moment in the history of pyranocoumarin research was the isolation of decursin (B1670152) from Angelica decursiva in 1969 by Hata and Sano.[2][3] This discovery, followed by the identification of its potent biological activities, ignited significant interest in the therapeutic potential of this class of compounds. The first report on the in vitro cytotoxic activity of decursin and its analog, decursinol angelate , against cancer cell lines was published in 1996, with the first in vivo demonstration of their anti-tumor effects following in 2003.

A Pharmacological Powerhouse: Quantifying the Bioactivity of Pyranocoumarins

Pyranocoumarins exhibit a remarkable spectrum of biological activities, making them attractive scaffolds for drug discovery. The following tables summarize key quantitative data on their anti-cancer, anti-HIV, and anti-inflammatory properties.

| Pyranocoumarin Derivative(s) | Cancer Cell Line | IC50 Value (µM) | Reference(s) |

| Decursin | Various human cancer cell lines | < 20 µg/mL (ED50) | [4] |

| Decursin | HL-60 | 21.04 ± 0.43 | [5][6] |

| Decursin | Hela | 37.03 ± 0.97 | [5][6] |

| Decursinol Angelate | PC-3 | Not specified in snippets | [7] |

| Coumarin-Sulfonamide Derivatives | MCF-7 | 10.62 ± 1.35 | [8] |

| 3-(Coumarin-3-yl)-acrolein Derivatives | A549 | 0.70 ± 0.05 | [9] |

| 3-(Coumarin-3-yl)-acrolein Derivatives | KB | 0.39 ± 0.07 | [9] |

| Pyranocoumarin-Triazine Hybrids | MCF-7 | 0.1 ± 0.01 | [8] |

| Pyranocoumarin-Triazine Hybrids | MDA-MB-231 | 6.49 ± 0.04 | [8] |

| Pyranocoumarin Derivative(s) | HIV Strain | EC50 Value (µM) | Therapeutic Index (TI) | Reference(s) |

| Linear Pyranocoumarins (from Clausena lenis and Ficus nervosa) | HIV-1 | 1.87 - 3.19 | 63 - 107 | [10] |

| Calanolide A | HIV-1 | nanomolar range | Not specified in snippets | [11] |

| 4-Methyl-DCK Lactam | HIV | Potent | Not specified in snippets | |

| 5-Methoxy-4-methyl DCK | HIV-1 | Potent | Better than DCK | |

| Hydroxymethyl DCK Derivatives (7c and 6c) | HIV-1 | 0.004 and 0.029 | Not specified in snippets | [12] |

| Hydroxymethyl DCK Derivative (7a) | HIV-1 | 0.00011 | More potent than 4-methyl-DCK | [12] |

| Pyranocoumarin Derivative | Assay System | IC50 Value (µM) | Reference(s) |

| Coumarin Derivative 2 | LPS-stimulated RAW264.7 cells (NO production) | 33.37 | [13] |

| (+)-Praeruptorin | LPS-stimulated macrophage (NO production) | Reduced NO production | [14] |

Foundational Methodologies: Key Experimental Protocols

The advancement of pyranocoumarin research has been underpinned by robust experimental protocols for their isolation, characterization, and biological evaluation. This section details some of the fundamental methodologies.

Protocol 1: General Procedure for the Isolation of Pyranocoumarins from Plant Material

This protocol outlines a general method for the extraction and purification of pyranocoumarins from plant sources.

1. Plant Material Preparation:

- Collection and Identification: Collect fresh plant material (e.g., roots, stems, leaves, or fruits) and ensure accurate botanical identification.

- Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight until brittle.

- Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

- Solvent Maceration:

- Place the powdered plant material in a large glass container.

- Add a suitable organic solvent, such as methanol (B129727) or ethanol, to fully submerge the powder (a common ratio is 1:10 w/v).

- Allow the mixture to stand at room temperature for several days with occasional agitation.

- Filter the mixture and collect the liquid extract.

- Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

- Soxhlet Extraction:

- Place the powdered plant material in a thimble within a Soxhlet apparatus.

- Continuously extract with a suitable solvent (e.g., n-hexane, methanol) for several hours.

- Concentrate the resulting extract using a rotary evaporator.

3. Purification:

- Column Chromatography:

- Subject the crude extract to column chromatography on silica (B1680970) gel.

- Elute with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) or methanol.

- Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing pyranocoumarins.

- High-Performance Liquid Chromatography (HPLC):

- Further purify the enriched fractions using preparative or semi-preparative HPLC on a C18 column.

- Use a mobile phase gradient, often a mixture of water and acetonitrile (B52724) or methanol.[15][16]

- Monitor the eluent with a UV detector at a wavelength suitable for coumarin detection (e.g., 254 nm or 320 nm).

- Collect the peaks corresponding to the pure pyranocoumarins.

Protocol 2: Characterization of Pyranocoumarins by NMR and Mass Spectrometry

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve the purified pyranocoumarin in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.[17]

- The characteristic signals in the ¹H and ¹³C NMR spectra, along with the correlations in the 2D spectra, are used to elucidate the structure of the pyranocoumarin. For example, the chemical shifts and coupling constants of the protons on the pyran ring and the coumarin nucleus are diagnostic.[3][18][19][20]

2. Mass Spectrometry (MS):

- Analyze the purified compound using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

- The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound.

- The fragmentation pattern observed in the MS/MS spectrum can provide further structural information.[21]

Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.[4][22][23]

1. Cell Seeding:

- Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

2. Compound Treatment:

- Prepare serial dilutions of the pyranocoumarin compound in the cell culture medium.

- Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

3. Incubation:

- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Addition and Incubation:

- Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

- Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

5. Solubilization of Formazan:

- Carefully remove the MTT-containing medium.

- Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

- Shake the plate gently to ensure complete dissolution.

6. Absorbance Measurement:

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

7. Data Analysis:

- Calculate the percentage of cell viability for each concentration compared to the vehicle control.

- Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol provides a general outline for assessing the inhibitory activity of pyranocoumarins against HIV-1 RT.

1. Reaction Mixture Preparation:

- Prepare a reaction mixture containing a suitable buffer, a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (with one being radiolabeled, e.g., [³H]dTTP), and the HIV-1 reverse transcriptase enzyme.

2. Compound Addition:

- Add varying concentrations of the pyranocoumarin compound to the reaction mixture. Include a positive control (a known RT inhibitor like nevirapine) and a negative control (no inhibitor).

3. Incubation:

- Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour) to allow for the reverse transcription reaction to proceed.

4. Termination and Precipitation:

- Stop the reaction by adding cold trichloroacetic acid (TCA).

- Precipitate the newly synthesized radiolabeled DNA on glass fiber filters.

5. Scintillation Counting:

- Wash the filters to remove unincorporated radiolabeled dNTPs.

- Measure the radioactivity of the filters using a scintillation counter.

6. Data Analysis:

- Calculate the percentage of RT inhibition for each compound concentration relative to the negative control.

- Determine the IC50 value, which is the concentration of the compound that inhibits RT activity by 50%.

Visualizing the Pyranocoumarin Landscape

To better illustrate the relationships and processes described in this guide, the following diagrams have been generated using the DOT language.

References

- 1. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Seselin | C14H12O3 | CID 68229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 10. Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Ammi Visnaga L., a Potential Medicinal Plant: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bcc.bas.bg [bcc.bas.bg]

- 16. phcogres.com [phcogres.com]

- 17. SESELIN(523-59-1) 1H NMR spectrum [chemicalbook.com]

- 18. 13C-NMR Data from Coumarins from Moraceae Family [scirp.org]

- 19. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. cyrusbio.com.tw [cyrusbio.com.tw]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. broadpharm.com [broadpharm.com]

(+)-cis-Khellactone mechanism of action in cells

An In-depth Technical Guide on the Cellular Mechanism of Action of (+)-cis-Khellactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a naturally occurring pyranocoumarin, and its derivatives have garnered significant scientific interest due to their diverse and potent biological activities. These compounds have demonstrated promising therapeutic potential in several key areas, including inflammation, cancer, and thrombosis. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underlying the effects of this compound, with a focus on its anti-inflammatory, anti-cancer, and anti-platelet activities. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of this compound and its derivatives are primarily attributed to the inhibition of soluble epoxide hydrolase (sEH) and the subsequent modulation of downstream inflammatory signaling pathways.

Inhibition of Soluble Epoxide Hydrolase (sEH)

(-)-cis-Khellactone has been identified as a competitive inhibitor of soluble epoxide hydrolase (sEH)[1][2]. This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid mediators with anti-inflammatory properties. By inhibiting sEH, (-)-cis-Khellactone increases the bioavailability of EETs, thereby potentiating their beneficial effects.

Experimental Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

A fluorometric assay can be used to determine the inhibitory activity of compounds against sEH[3].

-

Reagent Preparation : Prepare a 10X stock solution of the test compound (e.g., this compound) in a suitable solvent and dilute it with sEH Assay Buffer. A known sEH inhibitor should be used as a positive control.

-

Assay Plate Setup : In a 96-well plate, add the test compound, solvent control, and inhibitor control to their respective wells. Bring the volume in each well to 40 µL with sEH Assay Buffer.

-

Enzyme Addition : Add 20 µL of sEH enzyme solution to the wells containing the test compound, solvent control, and enzyme control. Add 40 µL of sEH Assay Buffer to the background control wells.

-

Substrate Addition : Add 20 µL of sEH Substrate Mix to all wells.

-

Measurement : Immediately begin recording fluorescence at an excitation/emission wavelength of 362/460 nm at 30-second intervals for 15-30 minutes at 25°C.

-

Calculation : Subtract the background control reading from all other readings. The percentage of inhibition is calculated using the rates of reaction for the control and the test compound. The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations.

Table 1: sEH Inhibitory Activity of (-)-cis-Khellactone

| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |

| (-)-cis-Khellactone | 3.1 ± 2.5 | 3.5 | Competitive |

Downregulation of Pro-inflammatory Mediators

The inhibition of sEH by cis-khellactone leads to the suppression of pro-inflammatory signaling cascades. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, (-)-cis-khellactone has been shown to decrease the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). Furthermore, it reduces the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-4 (IL-4)[1]. Derivatives like disenecionyl cis-khellactone have also been found to reduce the levels of Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1)[4].

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

-

Cell Culture and Treatment : Seed RAW264.7 macrophages in 6-well plates and culture for 24 hours. Pre-treat the cells with varying concentrations of this compound for 2 hours, followed by stimulation with 1 µg/mL of LPS for 24 hours[5].

-

Sample Collection : Collect the cell culture supernatants.

-

ELISA : Measure the concentration of cytokines (e.g., IL-1β, IL-4, TNF-α, IL-6) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions[5].

Table 2: Effect of (-)-cis-Khellactone on NO Production in LPS-stimulated RAW264.7 Cells

| Treatment | Concentration (µM) | NO Production (µM) |

| Normal | - | 1.5 ± 0.4 |

| LPS | - | 35.0 ± 0.4 |

| LPS + (-)-cis-Khellactone | 50 | 32.0 ± 0.2 |

| LPS + (-)-cis-Khellactone | 100 | 27.4 ± 0.4 |

Data sourced from[1]

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of khellactone derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[4]. Disenecionyl cis-khellactone has been shown to suppress the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are key components of the MAPK pathway[4]. This, in turn, prevents the activation and nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.

Experimental Protocol: Western Blot Analysis of Signaling Proteins

-

Cell Lysis : After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer : Separate 40 µg of protein from each sample on a 10% SDS-PAGE gel and transfer the proteins to a nitrocellulose membrane.

-

Immunoblotting : Block the membrane with 5% non-fat milk and incubate with primary antibodies against phosphorylated and total forms of p38, JNK, and NF-κB p65 overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Diagram 1: Anti-inflammatory Signaling Pathway of this compound

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Anti-cancer Mechanism of Action

This compound and its derivatives exhibit significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Cytotoxicity and Induction of Apoptosis

Several derivatives of (3′S,4′S)-(−)-cis-khellactone have demonstrated potent cytotoxic activity against human cancer cell lines, including liver (HEPG-2), gastric (SGC-7901), and colon (LS174T) carcinoma cells[6][7]. The anti-cancer mechanism involves the induction of apoptosis, as evidenced by morphological changes, positive Annexin V/propidium (B1200493) iodide (PI) staining, and the activation of caspases[6]. Specifically, these compounds trigger the intrinsic apoptotic pathway through the activation of caspase-9 and caspase-3[6].

Experimental Protocol: Apoptosis Assay

-

Cell Treatment : Culture cancer cells and treat them with various concentrations of the test compound for 24-48 hours.

-

Annexin V/PI Staining : Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot for Caspases : Prepare cell lysates and perform western blot analysis as described previously, using primary antibodies against cleaved caspase-9 and cleaved caspase-3[6].

Table 3: Cytotoxic Activity (IC50 in µM) of (3′S,4′S)-(−)-cis-Khellactone Derivatives

| Compound | HEPG-2 | SGC-7901 | LS174T |

| 12e | 6.1 | 7.5 | 9.2 |

| 3a | 8.51 | 15.23 | 29.65 |

| Doxorubicin | 0.45 | 0.62 | 0.81 |

Data for compound 12e sourced from[6]. Data for compound 3a sourced from[7]. Doxorubicin is included as a positive control.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives can cause cell cycle arrest. At lower concentrations, these compounds have been shown to suppress the growth and proliferation of cancer cells by inducing arrest in the S/G2 phase of the cell cycle.

Experimental Protocol: Cell Cycle Analysis

-

Cell Preparation and Fixation : Harvest treated and untreated cells, wash with PBS, and fix in cold 70% ethanol (B145695) on ice[8].

-

Staining : Wash the fixed cells with PBS and resuspend in a staining buffer containing propidium iodide and RNase A[8].

-

Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software[9].

Diagram 2: Intrinsic Apoptotic Pathway Induced by this compound Derivatives

Caption: Intrinsic apoptotic pathway initiated by this compound derivatives.

Anti-platelet Mechanism of Action

Certain khellactone esters, such as cis-3',4'-diisovalerylkhellactone, have demonstrated significant anti-platelet aggregation activity[10]. This effect is primarily mediated through the antagonism of the platelet-activating factor (PAF) receptor.

Experimental Protocol: Platelet Aggregation Assay

-

Platelet-Rich Plasma (PRP) Preparation : Collect whole blood in trisodium (B8492382) citrate-anticoagulated tubes. Centrifuge the blood at a low speed (e.g., 1500-2000 g for 15 minutes) to obtain PRP. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed[11].

-

Assay Setup : Pre-heat an aggregometer to 37°C. Pipette PPP and PRP into separate cuvettes to establish 0% and 100% aggregation baselines, respectively[11].

-

Inhibition Assay : Incubate PRP with the test compound or vehicle control at 37°C with stirring.

-

Agonist Addition : Add a platelet agonist, such as PAF, to induce aggregation.

-

Measurement : Monitor the change in light transmittance through the PRP suspension over time using the aggregometer. An increase in light transmittance corresponds to platelet aggregation.

-

Data Analysis : Calculate the percentage of aggregation inhibition by comparing the aggregation in the presence of the test compound to that of the control.

Diagram 3: Experimental Workflow for Platelet Aggregation Assay

Caption: Workflow for assessing the anti-platelet activity of this compound.

Conclusion

This compound and its derivatives represent a promising class of bioactive compounds with multifaceted mechanisms of action. Their ability to inhibit sEH and modulate key inflammatory pathways underscores their potential as anti-inflammatory agents. Furthermore, their capacity to induce apoptosis and cell cycle arrest in cancer cells highlights their promise in oncology drug development. The anti-platelet effects of specific khellactone esters suggest their utility in the prevention and treatment of thrombotic disorders. This technical guide provides a foundational understanding of the cellular and molecular pharmacology of this compound, which can inform further research and development efforts aimed at harnessing the therapeutic potential of this important natural product scaffold.

References

- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological and genetic inhibition of downstream targets of p38 MAPK in experimental nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Platelet Activation [bdbiosciences.com]

- 6. mdpi.com [mdpi.com]

- 7. Upstream signal transduction of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. myhematology.com [myhematology.com]

- 11. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]

Preliminary Biological Activities of Khellactone Isomers: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khellactones, a group of natural coumarins, and their synthetic derivatives have emerged as a promising class of compounds with a diverse range of biological activities. The stereochemistry of these molecules plays a crucial role in their pharmacological effects, making the study of individual isomers a critical area of research. This technical guide provides a comprehensive overview of the preliminary biological activities of various khellactone isomers, with a focus on their anticancer, anti-HIV, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

Khellactone derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action primarily involves the induction of apoptosis and cell cycle arrest, often with a clear dependence on the stereochemistry of the molecule.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various khellactone derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate comparison.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (+)-4'-decanoyl-cis-khellactone | MDA-MB-231 (Breast) | <10 µg/ml (growth suppression) | [1] |

| (+)-3'-decanoyl-cis-khellactone | MDA-MB-231 (Breast) | <10 µg/ml (growth suppression) | [1] |

| (+)-4'-decanoyl-cis-khellactone | Multiple Breast & Cervical | >50 µg/ml (apoptosis induction) | [1] |

| (+)-3'-decanoyl-cis-khellactone | Multiple Breast & Cervical | >50 µg/ml (apoptosis induction) | [1] |

| 4-methyl-(3'S,4'S)-cis-khellactone derivative 3a | HEPG-2 (Liver) | 8.51 | [2] |

| 4-methyl-(3'S,4'S)-cis-khellactone derivative 3a | SGC-7901 (Gastric) | 29.65 | [2] |

| 4-methyl-(3'S,4'S)-cis-khellactone derivative 3a | LS174T (Colon) | Not specified | [2] |

| 4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone 12e | HEPG-2 (Liver) | 6.1 | [3] |

| 4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone 12e | SGC-7901 (Gastric) | 9.2 | [3] |

| 4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone 12e | LS174T (Colon) | Not specified | [3] |

| cis-khellactone | MCF7 (Breast) | <5 µg/ml (growth suppression) | [4] |

| cis-khellactone | MDA-MB-231 (Breast) | <5 µg/ml (growth suppression) | [4] |

| cis-khellactone | MCF7 (Breast) | >10 µg/ml (viability decrease) | [4] |

| cis-khellactone | MDA-MB-231 (Breast) | >10 µg/ml (viability decrease) | [4] |

Experimental Protocols

MTT Assay for Cytotoxicity: [2][3]

-

Cell Seeding: Human cancer cell lines (e.g., HEPG-2, SGC-7901, LS174T) are seeded in 96-well plates at a density of 2×10^4 cells/well.

-

Incubation: The cells are incubated overnight to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the khellactone derivatives and incubated for 48 hours.

-

MTT Addition: After the incubation period, 25 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The IC50 value is then calculated.

Cell Cycle Analysis by Flow Cytometry (FACS): [1]

-

Cell Treatment: MDA-MB-231 cells are treated with the khellactone derivatives (e.g., 10 μg/ml) for a specified time.

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

FACS Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.

Western Blot Analysis for Apoptosis Markers: [1][3]

-

Protein Extraction: Cells are treated with khellactone derivatives for various time points. Total protein is then extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a Bradford or BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., caspases, Bax, Bcl-2).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways in Anticancer Activity

Khellactone derivatives can induce apoptosis through both the extrinsic and intrinsic pathways. The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8. The intrinsic, or mitochondrial, pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, which in turn activates caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, leading to apoptosis. Some khellactones also induce cell cycle arrest, particularly at the S/G2 phase.[1][3]

References

- 1. Inhibitory effect and mechanism on antiproliferation of khellactone derivatives from herbal suitable for medical or food uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling the Physicochemical Characteristics of (+)-cis-Khellactone: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of (+)-cis-Khellactone, a naturally occurring pyranocoumarin (B1669404) derivative. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound. While specific quantitative data for this compound is not extensively available in published literature, this guide outlines the standard experimental protocols to determine these crucial parameters and presents the known biological context of its action.

This compound, with the molecular formula C₁₄H₁₄O₅, is a compound of interest due to its significant anti-inflammatory properties.[1][2] Notably, it acts as a competitive inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory pathways.[3][4] Understanding its solubility and stability is paramount for advancing its research and development as a potential therapeutic agent.

Section 1: Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. Based on its chemical structure, this compound is expected to be sparingly soluble in water and more soluble in organic solvents. For in vitro studies, it is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).[3]

Proposed Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method, as described by Higuchi and Connors, is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[5]

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.

Materials:

-

This compound

-

Solvents: Purified Water, Phosphate Buffered Saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400).

-

Shaking incubator or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV).

Procedure:

-

An excess amount of this compound is added to a known volume of each solvent in a sealed container.

-

The containers are agitated in a shaking incubator at a constant temperature (e.g., 25°C and 37°C) until equilibrium is reached (typically 24-72 hours).

-

The resulting suspensions are centrifuged to separate the undissolved solid.

-

An aliquot of the supernatant is carefully removed and diluted with a suitable mobile phase.

-

The concentration of this compound in the diluted supernatant is quantified using a validated HPLC method.

-

The experiment is performed in triplicate for each solvent.

Data Presentation: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Purified Water | 25 | Data to be determined | Data to be determined |

| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined |

| 0.1 N HCl | 37 | Data to be determined | Data to be determined |

| 0.1 N NaOH | 37 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| DMSO | 25 | Data to be determined | Data to be determined |

| PEG 400 | 25 | Data to be determined | Data to be determined |

Section 2: Stability Profile

Evaluating the stability of a compound under various environmental conditions is crucial for determining its shelf-life, storage requirements, and degradation pathways.[6] Stability studies typically involve subjecting the compound to forced degradation under conditions such as varying pH, temperature, and light exposure.[7][8]

Proposed Experimental Protocol for Stability Assessment

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.[6][7]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

A stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile).

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Thermostatically controlled oven

-

Photostability chamber

-

HPLC system

Procedure:

-

Hydrolytic Stability: The stock solution is diluted in acidic (0.1 N HCl), neutral (purified water), and alkaline (0.1 N NaOH) conditions. Samples are incubated at a specific temperature (e.g., 60°C) and aliquots are taken at various time points (e.g., 0, 2, 4, 8, 12, 24 hours). The samples are then neutralized and analyzed by HPLC.

-

Oxidative Stability: The stock solution is treated with hydrogen peroxide (e.g., 3% H₂O₂) and kept at room temperature. Aliquots are analyzed by HPLC at various time points.

-

Thermal Stability: A solid sample of this compound is placed in a thermostatically controlled oven at an elevated temperature (e.g., 80°C). Samples are withdrawn at different time intervals and analyzed by HPLC.

-

Photostability: A solution of this compound is exposed to light in a photostability chamber according to ICH Q1B guidelines. A control sample is kept in the dark. Both samples are analyzed by HPLC at appropriate time points.

Analysis: The percentage of degradation is calculated by comparing the peak area of this compound in the stressed samples to that of the initial, unstressed sample.

Data Presentation: Stability of this compound

| Condition | Time (hours) | Degradation (%) | Remarks |

| 0.1 N HCl (60°C) | 24 | Data to be determined | Number of degradants, Rt of major degradants |

| Purified Water (60°C) | 24 | Data to be determined | Number of degradants, Rt of major degradants |

| 0.1 N NaOH (60°C) | 24 | Data to be determined | Number of degradants, Rt of major degradants |

| 3% H₂O₂ (RT) | 24 | Data to be determined | Number of degradants, Rt of major degradants |

| Solid State (80°C) | 72 | Data to be determined | Number of degradants, Rt of major degradants |

| Photostability (ICH Q1B) | - | Data to be determined | Number of degradants, Rt of major degradants |

Section 3: Visualization of Experimental Workflow and Biological Pathway

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for determining the solubility and stability of this compound.

Signaling Pathway Inhibition by this compound

This compound has been identified as a competitive inhibitor of soluble epoxide hydrolase (sEH).[3][4] This enzyme is responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound increases the bioavailability of EETs, which in turn helps to resolve inflammation.

Caption: Inhibition of the sEH pathway by this compound.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The outlined experimental protocols, based on established scientific methodologies, will enable researchers to generate the critical data needed for its preclinical and clinical development. Furthermore, understanding its mechanism of action as an sEH inhibitor provides a strong rationale for its investigation as a novel anti-inflammatory agent. The generation of robust physicochemical data is a crucial next step in unlocking the full therapeutic potential of this promising natural compound.

References

- 1. Khellactone, cis-(+)- | C14H14O5 | CID 455821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Khellactone, cis-(-)- | C14H14O5 | CID 11097348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 7. ijsdr.org [ijsdr.org]

- 8. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (+)-cis-Khellactone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical analysis of (+)-cis-Khellactone, a naturally occurring dihydropyranocoumarin. The determination of its absolute configuration is critical for understanding its biological activity and for the development of potential therapeutic agents. This document details the key experimental methodologies used for its stereochemical assignment, presents quantitative data in a structured format, and illustrates the logical workflows involved.

Chemical Structure and Stereoisomers

This compound, systematically named (9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one, possesses two contiguous stereocenters at the C-3' and C-4' positions (often referred to as C-9 and C-10 in IUPAC nomenclature). The cis relative stereochemistry indicates that the two hydroxyl groups are on the same face of the dihydropyran ring. The "(+)" sign refers to its dextrorotatory optical activity. The absolute configuration has been determined to be (3'R, 4'R).

The enantiomer, (-)-cis-Khellactone, has the (3'S, 4'S) absolute configuration. The diastereomers with a trans relationship between the hydroxyl groups are also possible but are not the focus of this guide.

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of (+)-cis-Khellactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the asymmetric synthesis of (+)-cis-Khellactone, a naturally occurring pyranocoumarin (B1669404) with potential biological activities. The key transformation involves the Sharpless asymmetric dihydroxylation of seselin (B192379), an abundant natural product, to introduce the desired cis-diol stereochemistry with high enantioselectivity. This protocol is adapted from established procedures for analogous compounds and is intended to provide a robust method for obtaining this compound for research and drug development purposes.

Introduction

This compound is a valuable chiral building block and a target of interest in medicinal chemistry due to the biological activities exhibited by related pyranocoumarin structures. Its asymmetric synthesis is crucial for accessing enantiomerically pure material for pharmacological evaluation. The Sharpless asymmetric dihydroxylation offers a reliable and highly enantioselective method for the conversion of the olefinic bond in seselin to the corresponding cis-diol, this compound. This protocol details the necessary reagents, conditions, and workup procedures to achieve this transformation.

Key Reaction and Stereochemistry

The synthesis of this compound is achieved through the asymmetric dihydroxylation of seselin. The desired (+)-enantiomer possesses the (3'R, 4'R) configuration. To obtain this stereochemistry, the Sharpless asymmetric dihydroxylation is performed using AD-mix-β, which contains the chiral ligand (DHQD)₂PHAL.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the expected quantitative data for the asymmetric synthesis of this compound, based on reported yields and enantiomeric excesses for structurally related compounds synthesized via a similar methodology.

| Parameter | Value | Reference |

| Substrate | Seselin | - |

| Product | This compound | - |

| Chiral Ligand | (DHQD)₂PHAL (in AD-mix-β) | Sharpless Asymmetric Dihydroxylation Protocols |

| Expected Yield | ~70% | Adapted from synthesis of 4-methyl-(-)-cis-khellactone[1] |

| Expected Enantiomeric Excess (ee) | >95% | Typical for Sharpless Asymmetric Dihydroxylation |

| Reaction Temperature | 0 °C | [1] |

| Reaction Time | 24 hours | [1] |

Experimental Protocol

This protocol details the asymmetric dihydroxylation of seselin to yield this compound.